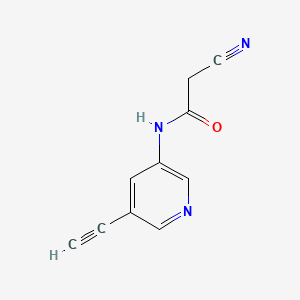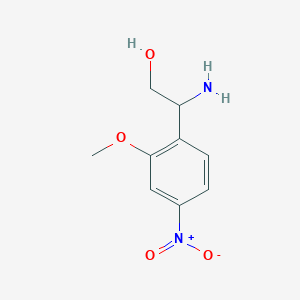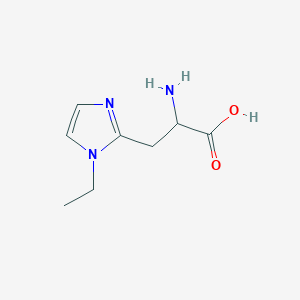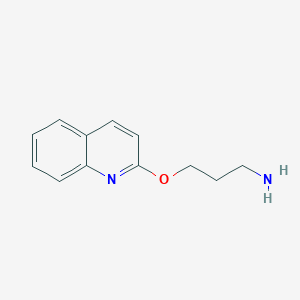
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and acetamide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-ethynylpyridin-3-amine with cyanoacetic acid or its derivatives under suitable conditions. The reaction can be carried out in the presence of a base such as triethylamine, and the product can be purified by recrystallization or chromatography .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. For example, palladium-catalyzed carbonylation of bromoacetonitrile has been reported as an efficient method to synthesize cyanoacetamide derivatives .
Chemical Reactions Analysis
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the acetamide group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functionalized products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities. The presence of the ethynyl group in this compound makes it unique and potentially more versatile in certain synthetic applications .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H7N3O/c1-2-8-5-9(7-12-6-8)13-10(14)3-4-11/h1,5-7H,3H2,(H,13,14) |
InChI Key |
WVTHYIRQCQQGNR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CN=C1)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)


